molecular formula C9H20ClN3O B1484231 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride CAS No. 2206970-41-2

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride

Cat. No.: B1484231
CAS No.: 2206970-41-2
M. Wt: 221.73 g/mol
InChI Key: FYBIAJXVXDEZMG-UHFFFAOYSA-N
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Description

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride is a chemical compound with significant importance in scientific research. It is known for its potential therapeutic and industrial applications. This compound has a molecular formula of C9H20ClN3O and a molecular weight of 221.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride typically involves the reaction of piperidine with isopropyl isocyanate followed by hydrochloric acid treatment. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes are optimized to achieve high yields and purity. The production involves the use of reactors and purification techniques to obtain the final product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives of the compound.

Scientific Research Applications

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to understand its interaction with biological molecules and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Piperidine derivatives: These compounds share structural similarities but may have different functional groups and properties.

  • Isopropylamide derivatives: These compounds have variations in their amide groups, leading to different chemical and biological activities.

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Properties

IUPAC Name

3-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-4-8(10)6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBIAJXVXDEZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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